molecular formula C10H7NO B127539 Quinoline-4-carbaldehyde CAS No. 4363-93-3

Quinoline-4-carbaldehyde

Cat. No. B127539
CAS RN: 4363-93-3
M. Wt: 157.17 g/mol
InChI Key: MGCGJBXTNWUHQE-UHFFFAOYSA-N
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Description

Quinoline-4-carbaldehyde is a compound that serves as a key intermediate in the synthesis of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry due to their biological activities. The compound is characterized by the presence of a quinoline core structure with a formyl group at the fourth position, which is reactive and can be used to generate a wide array of derivatives with potential pharmacological properties .

Synthesis Analysis

The synthesis of quinoline-4-carbaldehyde and its derivatives can be achieved through various methods. One approach involves the chemoselective oxidation of 4-methylquinolines using hypervalent iodine(III) reagents under metal-free and mild conditions, which yields the carbaldehyde with good functional group tolerance and high chemoselectivity . Another method includes the use of the Vilsmeier-Haack reaction, which has been employed to obtain chromene- and quinoline-3-carbaldehydes in excellent yields . Additionally, the synthesis of quinoline-8-carbaldehyde compounds has been described through a one-pot reaction followed by intramolecular cyclization .

Molecular Structure Analysis

The molecular structure of quinoline-4-carbaldehyde derivatives has been elucidated using various spectroscopic techniques such as IR, NMR, and MS. For instance, the structures of novel quinoline-8-carbaldehyde compounds were supported by these techniques, confirming the presence of the aldehyde group and the quinoline core . Furthermore, the structures of Schiff base derivatives of quinolinecarbaldehydes have been determined by single-crystal X-ray diffraction measurements, providing detailed insights into their molecular geometry .

Chemical Reactions Analysis

Quinoline-4-carbaldehyde is a versatile intermediate that can undergo a range of chemical reactions. It can be used to synthesize Schiff-base derivatives, which have shown good in vitro antioxidant activities . Additionally, it can react with methanol to form carbaldehyde dimethyl acetals, which can be converted into quinoline carbaldehydes under acidic conditions . The compound also serves as a precursor for the synthesis of functionalized quinolines through palladium-catalyzed intramolecular C–N bond formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline-4-carbaldehyde derivatives have been characterized through various analytical techniques. The electrochemical properties of selected quinolinecarbaldehydes have been investigated, revealing a strong correlation between the chemical structure and the observed reduction and oxidation potentials . The presence of substituents such as methyl groups has been found to influence these potentials significantly. Additionally, the solvatochromic behavior of certain quinoline-4-carbaldehyde complexes in noncoordinating solvents has been observed, which results from a shift in the metal-to-ligand charge-transfer transition band in polar solvents .

Scientific Research Applications

Quinoline-4-carbaldehyde, also known as 4-Quinolinecarboxaldehyde or cinchoninaldehyde , is a compound that has received considerable attention in the field of medicinal chemistry due to its broad spectrum of bioactivity . It is a core template in drug design and is a vital scaffold for leads in drug discovery .

  • Anti-malarial drugs : Quinoline is used in the synthesis of many anti-malarial drugs such as chloroquine, pyrimethamine, and mefloquine . These drugs work by interfering with the growth of parasites in the red blood cells of the human body .

  • Antitumor drugs : Quinoline-based compounds have shown potential in the field of cancer treatment . For example, topotecan, a quinoline-based compound, is used as a chemotherapy medication to treat ovarian cancer and small cell lung cancer .

  • Antimicrobial drugs : Quinoline and its derivatives have demonstrated antimicrobial properties . For instance, fluoroquinolones such as ciprofloxacin, a quinoline-based compound, are used to treat bacterial infections .

  • Local anesthetic : Dibucaine, a quinoline derivative, is used as a local anesthetic .

  • Anti-tubercular drugs : Bedaquiline, a quinoline derivative, is used to treat tuberculosis .

  • Synthesis of Lepidylamines : Quinoline-4-carbaldehyde, also known as cinchoninaldehyde, has been used in the synthesis of lepidylamines . Lepidylamines are a class of organic compounds that can have various applications in chemical research.

  • Green and Clean Syntheses : Quinoline derivatives, including Quinoline-4-carbaldehyde, have been used in green and clean syntheses . These are alternative reaction methods for the synthesis of quinoline derivatives that aim to reduce the environmental impact of chemical processes. These methods include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .

  • Industrial Chemistry : Quinoline and its derivatives have a wide range of applications in industrial chemistry . They are used in the synthesis of dyes, as corrosion inhibitors, and in the manufacture of rubber .

  • Synthetic Organic Chemistry : Quinoline and its derivatives are used extensively in synthetic organic chemistry . They are used as building blocks in the synthesis of complex organic molecules .

  • Bioorganic Chemistry : Quinoline and its derivatives have applications in bioorganic chemistry . They are used in the synthesis of bioactive compounds .

  • Synthesis of Heterocyclic Compounds : Quinoline and its derivatives are used extensively in the synthesis of various heterocyclic compounds . These compounds have a wide range of applications in medicinal and synthetic organic chemistry .

  • Pharmaceutical Applications : Quinoline derivatives have been found to exhibit a variety of biological and pharmaceutical activities . They are used in the development of drugs for the treatment of various diseases .

  • Environmental Chemistry : Quinoline and its derivatives are used in environmental chemistry for the treatment of industrial waste . They are used as catalysts in various chemical reactions .

  • Development of Organic Intermediates : Quinoline and its derivatives are used in the development of organic intermediates . These intermediates are used in the synthesis of various organic compounds .

  • Research and Development : Quinoline and its derivatives are used in research and development in the field of chemistry . They are used in the development of new methods and synthetic approaches towards organic compounds .

Future Directions

Quinoline-4-carbaldehyde has been used in the synthesis of various compounds, indicating its potential for further applications in synthetic medicinal chemistry . Future research could focus on developing new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment .

properties

IUPAC Name

quinoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H7NO/c12-7-8-5-6-11-10-4-2-1-3-9(8)10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCGJBXTNWUHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195899
Record name Quinoline-4-carbaldehyde
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Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline-4-carbaldehyde

CAS RN

4363-93-3
Record name 4-Quinolinecarboxaldehyde
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Record name Quinoline-4-carbaldehyde
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Record name Cinchoninaldehyde
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Record name Quinoline-4-carbaldehyde
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Record name Quinoline-4-carbaldehyde
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Record name QUINOLINE-4-CARBALDEHYDE
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Synthesis routes and methods

Procedure details

6-Methylquinoline-2-carboxaldehyde and quinoline-4-carboxaldehyde were prepared from 2,6-dimethylquinoline and 4-methylquinoline respectively by selenium dioxide oxidation following essentially the same procedures as those described in Organic Reactions, vol 24, ch. 4. Quinoline-6-carboxaldehyde was similarly prepared from 6-methylquinoline following essentially the same procedure as that described in J. Gen. chem. USSR, 1944, 14, 330 (Chem. Abstr., 1945, 39, 40772)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
293
Citations
M Kumru, V Küçük, P Akyürek - Spectrochimica Acta Part A: Molecular and …, 2013 - Elsevier
… In this study, we investigate structure and vibrational spectra of quinoline-4-carbaldehyde (4-CHO-quinoline) abbreviated as Q4C in the following. We firstly report FT-IR (at mid and far …
Number of citations: 15 www.sciencedirect.com
IAM Radini - Eur. Chem. Bull, 2016 - epa.niif.hu
… In particular, tetrazolo[1,5-a]quinoline-4-carbaldehyde serves as a key synthetic intermediate … quinoline derivatives, using 7-methyltetrazolo[1,5-a]quinoline-4carbaldehyde as a synthon. …
Number of citations: 1 epa.niif.hu
J Taran, A Ramazani, H Aghahosseini… - … , Sulfur, and Silicon …, 2017 - Taylor & Francis
Full article: One-pot three-component syntheses of α-aminophosphonates from a primary amine, quinoline-4-carbaldehyde and a phosphite in the presence of MCM-41@PEI as an …
Number of citations: 18 www.tandfonline.com
S Chakroborty, SC Ramírez-Lopez… - Materials Today …, 2022 - Elsevier
Mild and efficient synthesis of titled compounds via solvent tuned under greener conditions in one pot fashion is reported. The three-component reaction involves a new reagent …
Number of citations: 1 www.sciencedirect.com
T Aghaalizadeh, F Nasiri - Molecular Diversity, 2018 - Springer
… In parallel, Knoevenagel condensation of tetrazolo[1,5-a]quinoline-4-carbaldehyde with ethyl cyanoacetate occurs under the catalytic effect of DABCO and ZnO to generate intermediate …
Number of citations: 4 link.springer.com
BM Mistry, SK Sahoo, DH Kim… - Surface and Interface …, 2015 - Wiley Online Library
The corrosion inhibition impact of two quinoline derivatives, viz tetrazolo [1,5‐a] quinoline‐4‐carbaldehyde (TQC) and (Z) −5‐methyl‐N‐(tetrazolo [1,5‐a] quinolin‐4‐ylmethylene) thiazol…
J Taran, A Ramazani, S Woo Joo… - Helvetica Chimica …, 2014 - Wiley Online Library
… quinoline-4-carbaldehyde (1), an isocyanide 2, and arenecarboxylic acids 3 (Scheme 1). … Quinoline-4-carbaldehyde (1), isocyanide derivatives 2, and aromatic acids 3 in a 1:1:1 ratio …
Number of citations: 27 onlinelibrary.wiley.com
BF Abdel-Wahab, RE Khidre - Journal of Chemistry, 2013 - hindawi.com
… Reduction of compound 1 followed by treatment with phospours tribromide and salicylaldehyde yielded chromeno[4,3-b]quinoline-4-carbaldehyde 54 which was reduced by Pd-C in …
Number of citations: 25 www.hindawi.com
DC Mungra, HG Kathrotiya, NK Ladani, MP Patel… - Chinese Chemical …, 2012 - Elsevier
… In particular, tetrazolo[1,5-a]quinoline-4-carbaldehyde … [1,5-a]quinoline-4-carbaldehyde is used for the synthesis of 1,2,4,… The key intermediate, tetrazolo[1,5-a]quinoline-4-carbaldehyde …
Number of citations: 41 www.sciencedirect.com
H İbişoğlu, ŞŞ Ün, E Erdemir… - Phosphorus, Sulfur, and …, 2021 - Taylor & Francis
… The quinoline-4-aldehyde-p-hydoxyanil (1)as Schiff base was synthesized from the reaction of the quinoline-4-carbaldehyde as heterocyclic aldehyde with p-aminophenol in methanol …
Number of citations: 5 www.tandfonline.com

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